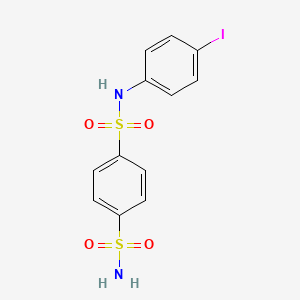

N1-(4-iodophenyl)benzene-1,4-disulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(4-iodophenyl)benzene-1,4-disulfonamide” is a compound that belongs to the class of organic compounds known as benzene-1,4-disulfonamides . It has been discovered and optimized as a novel Oxidative Phosphorylation (OXPHOS) inhibitor .

Synthesis Analysis

The synthesis of benzene-1,4-disulfonamides, including “this compound”, involves a phenotypic screen selective for cytotoxicity . The hit compound, benzene-1,4-disulfonamide 1, was discovered in this screen . The synthesis can also be carried out by the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles .Aplicaciones Científicas De Investigación

Sulfonamide Inhibitors

Research indicates that aromatic sulfonamides, similar to N1-(4-iodophenyl)benzene-1,4-disulfonamide, have been evaluated for their inhibitory activities against carbonic anhydrase isoenzymes. For instance, certain sulfonamide derivatives have demonstrated nanomolar half-maximal inhibitory concentrations (IC50) against carbonic anhydrases I, II, IV, and XII, showcasing potential therapeutic applications in conditions where inhibition of these enzymes is beneficial (Supuran et al., 2013).

Synthesis and Derivatives

Another facet of its application includes the synthesis of benzene-1,2-diamine derivatives through electrochemical methods, highlighting a regioselective synthesis approach that avoids the use of toxic reagents, suggesting a greener synthesis pathway for such compounds (Sharafi-kolkeshvandi et al., 2016).

Drug Synthesis and Evaluation

Further studies explore the synthesis of new series of 1,4-dihydropyridine derivatives using N,N,N′,N′-tetrachlorobenzene-1,3-disulfonamide and similar catalysts. These compounds have been evaluated for their antibacterial and antioxidant activities, showcasing the versatility of sulfonamide derivatives in the development of new pharmaceuticals (Ghorbani‐Vaghei et al., 2016).

Material Science Applications

In the realm of materials science, sulfonamides have been utilized in the synthesis of water-soluble tetrazolium salts for applications in cell viability indicators, further emphasizing the chemical's utility beyond pharmacological applications (Ishiyama et al., 1997).

Environmental and Catalytic Applications

There's also research into environmentally benign synthesis methods catalyzed by compounds such as nano-Ru/Fe(3)O(4) for the direct coupling of sulfonamides and alcohols. This highlights the role of sulfonamide derivatives in facilitating green chemistry approaches to bond formation, which is crucial for sustainable chemical synthesis (Shi et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of N1-(4-iodophenyl)benzene-1,4-disulfonamide is the Oxidative Phosphorylation (OXPHOS) pathway . This pathway plays a crucial role in aerobic metabolism, particularly in select cancers .

Biochemical Pathways

The compound affects the OXPHOS pathway, which is a part of the cellular respiration process . By inhibiting this pathway, the compound disrupts ATP production, leading to significant cytotoxicity .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its significant cytotoxicity in a galactose-containing medium .

Action Environment

It is noted that the compound shows significant cytotoxicity in a galactose-containing medium , suggesting that the presence of certain substances in the environment may influence its action.

Direcciones Futuras

The future directions of “N1-(4-iodophenyl)benzene-1,4-disulfonamide” research could involve further optimization and testing of the compound. It shows promise as a treatment for cancers that are dependent on aerobic metabolism . The compound shows significant single agent efficacy in a Pan02 syngeneic pancreatic cancer model, suggesting that highly potent and selective OXPHOS inhibitors can be useful for the treatment of pancreatic cancer .

Propiedades

IUPAC Name |

4-N-(4-iodophenyl)benzene-1,4-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O4S2/c13-9-1-3-10(4-2-9)15-21(18,19)12-7-5-11(6-8-12)20(14,16)17/h1-8,15H,(H2,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYFLHODTSODRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2956966.png)

![N-1,3-benzodioxol-5-yl-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2956967.png)

![8-chloro-2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2956974.png)

![N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}-4-fluorobenzenesulfonohydrazide](/img/structure/B2956976.png)

![5-Methyl-3-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2956979.png)

![7-[(cyclopropylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2956981.png)